1,3-dioxo-2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]isoindoline-5-carboxylic acid
Overview
Description
Molecular Structure Analysis
The compound has a molecular formula of C18H12N4O4 and an average mass of 348.312 Da . The IR spectrum shows peaks at 1654 (C=O) and 3201 (NH) . The 1H NMR and 13C NMR spectra provide further details about the hydrogen and carbon atoms in the molecule .Physical And Chemical Properties Analysis
The compound has a molecular formula of C18H12N4O4 and an average mass of 348.312 Da . The IR spectrum shows peaks at 1654 (C=O) and 3201 (NH) . The 1H NMR and 13C NMR spectra provide further details about the hydrogen and carbon atoms in the molecule .Scientific Research Applications
These aromatic compounds, characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3, have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
The synthesis process of N-isoindoline-1,3-diones heterocycles is a complex area, characterized by various methods, each offering unique advantages and challenges . One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . This classic route offers a straightforward and versatile pathway to access a variety of substituted N-isoindoline-1,3-diones .
Significant progress has been made in the field of transition-metal-catalyzed reactions and organocatalytic methods, offering robust techniques for the construction of these complex heterocyclic structures .
The paper emphasizes the importance of understanding the structure–activity relationships and biological properties of N-isoindoline-1,3-dione derivatives, with the aim of unlocking their potential as therapeutic agents .
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Pharmaceutical Synthesis : N-isoindoline-1,3-diones are used in the synthesis of various pharmaceuticals . They have shown potential as therapeutic agents .
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Herbicides : These compounds have been used in the production of herbicides .
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Colorants and Dyes : N-isoindoline-1,3-diones are used in the production of colorants and dyes .
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Polymer Additives : They are used as additives in polymers .
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Organic Synthesis : These compounds are used in various organic synthesis processes .
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Photochromic Materials : N-isoindoline-1,3-diones are used in the production of photochromic materials .
Future Directions
properties
IUPAC Name |
1,3-dioxo-2-[4-(1,2,4-triazol-1-ylmethyl)phenyl]isoindole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O4/c23-16-14-6-3-12(18(25)26)7-15(14)17(24)22(16)13-4-1-11(2-5-13)8-21-10-19-9-20-21/h1-7,9-10H,8H2,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPPSPHYBYRHJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC=N2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dioxo-2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]isoindoline-5-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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